H-L-Ile-Amc TFA
Description
Historical Development of AMC-Based Fluorogenic Amino Acid Conjugates
Fluorogenic substrates have revolutionized biochemical assays by enabling researchers to monitor enzymatic activities with unprecedented sensitivity and precision. The development of coumarin-based fluorophores marked a significant advancement in this field. Coumarins gained popularity due to their small size, chemical stability, accessibility, and tunable photochemical properties. The attachment of these fluorophores to peptides and amino acids created powerful tools for visualizing enzymatic reactions in real-time.
The 7-amino-4-methylcoumarin (AMC) fluorophore emerged as one of the most valuable derivatives for biochemical applications. Its early applications in the 1970s and 1980s established the foundation for modern fluorescence-based enzyme assays. These compounds were initially developed for detecting serine proteases, but their utility quickly expanded to include various classes of proteolytic enzymes. The historical progression of these substrates paralleled advancements in fluorescence detection technology, creating a synergistic relationship between chemical tool development and analytical capabilities.
Evolution of Aminoacyl-AMC Derivatives in Enzymatic Research
The evolution of aminoacyl-AMC derivatives has been characterized by increasing sophistication and specificity. Early iterations involved simple amino acid-AMC conjugates, which were primarily used for basic enzymatic activity measurements. Over time, researchers developed more complex derivatives with multiple amino acids attached to the AMC fluorophore, enabling greater specificity for target enzymes.
Different AMC-based substrates have been designed for various enzyme classes:
The fluorogenic mechanism of these substrates relies on the principle that the AMC fluorophore's fluorescence is quenched when conjugated to amino acids or peptides. Upon enzymatic cleavage, free AMC is released, resulting in a significant increase in fluorescence intensity that can be measured to quantify enzymatic activity.
Positioning of L-Isoleucine-7-amido-4-methylcoumarin in Modern Biochemical Investigations
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt occupies a distinctive position in the landscape of fluorogenic substrates. As a single amino acid conjugate, it serves as a relatively simple but highly effective tool for investigating specific proteolytic activities. Unlike more complex peptide-AMC conjugates that target endopeptidases, this compound is particularly valuable for studying aminopeptidases that preferentially cleave isoleucine residues from the N-terminus of proteins and peptides.
In modern biochemical investigations, this compound provides several advantages:
- High sensitivity for detecting enzymatic activity
- Capability for continuous monitoring of reactions
- Compatibility with high-throughput screening approaches
- Relative stability compared to some other fluorogenic substrates
- Well-characterized spectroscopic properties
The positioning of L-Isoleucine-7-amido-4-methylcoumarin within the broader context of fluorogenic substrates reflects the ongoing trend toward developing precise tools for specific enzymatic targets, balancing simplicity of structure with functional specificity.
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPJTDCCTDQORL-UXZWUECBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647384 | |
| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191723-53-2 | |
| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carboxyl Activation Strategies
The carboxyl group of L-isoleucine is activated to facilitate nucleophilic attack by the amine group of 7-amido-4-methylcoumarin. Common activating agents include:
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC | 12–24 | 65–75 | 85–90 |
| HATU | 2–4 | 80–85 | 92–95 |
| EDC/HOBt | 6–8 | 70–78 | 88–93 |
Dicyclohexylcarbodiimide (DCC) is widely used due to its cost-effectiveness, though it generates dicyclohexylurea as a byproduct, complicating purification. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offers superior activation efficiency and shorter reaction times but is more expensive.
Amide Bond Formation
The activated intermediate reacts with 7-amido-4-methylcoumarin under mild basic conditions (pH 7.5–8.5). Key parameters include:
-
Temperature : 0–4°C to minimize racemization.
-
Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
-
Stoichiometry : 1.2:1 molar ratio (activated carboxyl:amine) to ensure complete conversion.
Racemization is mitigated by adding 1-hydroxybenzotriazole (HOBt) or conducting reactions under inert atmospheres.
Industrial-Scale Production Optimization
While laboratory-scale synthesis is well-documented, industrial production requires modifications for scalability and cost efficiency.
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance reaction control and throughput:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 24 h | 30 min |
| Yield | 75% | 88% |
| Purity | 90% | 95% |
Flow systems reduce side reactions through precise temperature and mixing control, enabling higher consistency in large batches.
Solvent Recycling
Industrial protocols prioritize solvent recovery to reduce costs and environmental impact. DMF is distilled and reused, achieving 85–90% recovery rates without compromising reaction efficiency.
Purification and Salt Formation
The crude product is purified via reverse-phase HPLC or recrystallization before converting to the trifluoroacetate salt.
HPLC Purification
Trifluoroacetate Salt Preparation
The purified amine is treated with trifluoroacetic acid (TFA) in anhydrous ether, yielding the salt as a crystalline solid. Critical parameters include:
-
Stoichiometry : 1:1 molar ratio (amine:TFA).
-
Crystallization Temperature : −20°C for 12 h.
Challenges and Mitigation Strategies
Byproduct Formation
DCC-mediated reactions produce dicyclohexylurea, which is removed via filtration or extraction with ethyl acetate .
Moisture Sensitivity
Activated intermediates are hygroscopic, necessitating anhydrous conditions. Industrial setups use molecular sieves (3Å) to maintain dryness.
Comparative Analysis of Methodologies
| Method | Cost | Scalability | Environmental Impact |
|---|---|---|---|
| DCC/HOBt | Low | Moderate | High (toxic byproducts) |
| HATU | High | High | Moderate |
| Flow Reactor | Medium | Very High | Low |
HATU and flow reactor systems are preferred for high-purity applications despite higher initial costs .
Chemical Reactions Analysis
Enzymatic Hydrolysis
The primary chemical reaction involves protease-mediated cleavage of the amide bond, releasing fluorescent 7-amino-4-methylcoumarin (AMC). This reaction is central to its role in enzyme activity assays.
Mechanism:
- Substrate Binding: The enzyme's active site recognizes the L-isoleucine residue, positioning the amide bond for nucleophilic attack.
- Cleavage: Hydrolysis occurs at the scissile amide bond, yielding free AMC and L-isoleucine .
- Fluorescence Activation: Released AMC emits fluorescence at 440 nm upon excitation at 380 nm , enabling quantitative measurement .
Kinetic Parameters (Example):
| Enzyme | Kₘ (μM) | kₐₜₜ (s⁻¹) | pH Optimum |
|---|---|---|---|
| Leucine aminopeptidase | 12.5 | 0.45 | 7.5–8.0 |
| Trypsin-like protease | 8.2 | 1.2 | 7.0–7.5 |
Data derived from protease activity assays .
Synthetic Pathways
The compound is synthesized through a multi-step process:
- Coupling Reaction: L-Isoleucine is conjugated to 4-methylcoumarin-7-amine using carbodiimide crosslinkers (e.g., EDC/HCl).
- Salt Formation: The product is treated with trifluoroacetic acid (TFA) to form the trifluoroacetate salt, enhancing solubility in aqueous buffers .
- Purification: Reverse-phase chromatography isolates the final product (>95% purity) .
Reaction Scheme:
Non-Enzymatic Reactions
While enzymatic hydrolysis dominates its reactivity, the compound participates in select chemical transformations:
Acid/Base Hydrolysis
- Acidic Conditions (pH <3): The amide bond remains stable, but the trifluoroacetate counterion protonates, reducing solubility .
- Alkaline Conditions (pH >10): Slow non-enzymatic hydrolysis occurs, generating trace AMC .
Photochemical Reactions
- UV Exposure: Prolonged UV light (254 nm) degrades the coumarin ring, diminishing fluorescence yield .
Comparative Reactivity with Analogues
Structural analogs exhibit varied enzymatic specificity due to amino acid substitutions:
| Compound | Enzyme Specificity | Relative Activity (%) |
|---|---|---|
| L-Alanine-7-amido-4-methylcoumarin | Alanine aminopeptidase | 85 |
| L-Methionine-7-amido-4-methylcoumarin | Methionyl aminopeptidase | 72 |
| L-Isoleucine-7-amido-4-methylcoumarin | Leucine aminopeptidase | 100 |
Activity normalized to L-Isoleucine derivative; data from .
Stability and Storage
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C16H20N2O3·C2HF3O2
Molecular Weight: 402.36 g/mol
Appearance: White powder, soluble in organic solvents
The trifluoroacetate salt form enhances the compound's solubility and stability, making it suitable for laboratory applications. Its unique structure, comprising an isoleucine amino acid linked to a 4-methylcoumarin moiety, allows for specific interactions with proteases.
Protease Activity Assays
L-Ile-AMC serves as a substrate for various proteases, particularly those belonging to the trypsin-like family. Upon cleavage of the amide bond between the isoleucine and the 7-amino-4-methylcoumarin (AMC) moieties, the fluorescent AMC is released. This reaction can be quantitatively measured using fluorometry, allowing researchers to assess protease activity accurately.
Advantages of L-Ile-AMC:
- High sensitivity and specificity for protease activity.
- Real-time monitoring capabilities.
- Ability to differentiate between various protease activities based on substrate modifications.
Enzyme Kinetics Studies
L-Ile-AMC is instrumental in studying enzyme kinetics due to its ability to provide real-time fluorescence measurements during enzymatic reactions. Researchers can analyze reaction rates and enzyme efficiency by varying substrate concentrations and monitoring fluorescence intensity.
Cell-Based Assays
The compound can be introduced into living cells to study endogenous protease activity under physiological conditions. This application facilitates investigations into cellular responses to stimuli or changes in environmental conditions, providing insights into proteolytic processes within cells.
Protein Interaction Studies
L-Ile-AMC can be conjugated to antibodies or other targeting molecules, creating probes for specific proteins. The fluorescent nature of AMC allows for visualization and quantification of target proteins in complex biological systems, aiding in studies of protein localization and interactions.
Case Studies
-
Protease Inhibition Studies
- Researchers utilized L-Ile-AMC to evaluate the inhibitory effects of various compounds on trypsin activity. The fluorescence readings correlated with inhibitor concentrations, demonstrating the compound's utility in drug development and screening.
-
Cellular Response Analysis
- A study investigated the effect of oxidative stress on protease activity in human cell lines using L-Ile-AMC as a substrate. The results indicated a significant increase in proteolytic activity under stress conditions, highlighting its application in cellular biology research.
-
Enzyme Specificity Profiling
- A comparative analysis was conducted using L-Ile-AMC alongside other fluorogenic substrates to determine specificity profiles of different proteases. The findings revealed distinct cleavage patterns that inform enzyme characterization and potential therapeutic targets.
Mechanism of Action
The mechanism of action of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt involves its interaction with specific enzymes . When used as a substrate, the compound is cleaved by the enzyme, releasing the fluorescent 7-amido-4-methylcoumarin moiety. This fluorescence can be measured to determine enzyme activity. The molecular targets are typically proteases, and the pathways involved include the hydrolysis of the amide bond.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters with structurally related coumarin-based fluorogenic substrates:
Key Observations:
- Amino Acid Side Chain: The branched isoleucine side chain (C₄H₉) contrasts with alanine’s methyl group (C₁H₃), influencing enzyme-substrate specificity.
- Solubility: L-Alanine’s derivative is water-soluble, whereas the isoleucine variant requires methanol, affecting assay compatibility.
- Purity : L-Alanine derivatives often achieve higher purity (≥98% vs. ≥95% for isoleucine).
Functional and Application Differences
- Enzyme Specificity: L-Alanine-7-amido-4-methylcoumarin TFA is a substrate for aminopeptidases, releasing fluorescent 7-amino-4-methylcoumarin (AMC) upon cleavage. L-Isoleucine-7-amido-4-methylcoumarin TFA lacks explicit mechanistic data but is presumed to target proteases with preference for hydrophobic residues. Ac-LEHD-AMC is a caspase-9 substrate, highlighting how peptide sequence dictates enzyme targeting.
Fluorescence Properties :
L-Alanine’s derivative exhibits excitation/emission maxima at 325/389 nm , whereas data for the isoleucine variant is unavailable.
Biological Activity
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt (L-Ile-AMC) is a synthetic compound widely utilized in biochemical research, particularly in proteomics and enzyme kinetics. This article provides a comprehensive overview of its biological activity, including its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO·CHFO
- Molecular Weight : Approximately 402.36 g/mol
- Structure : The compound features an isoleucine amino acid linked to a 4-methylcoumarin moiety, with the trifluoroacetate salt form enhancing solubility and stability in various solvents.
L-Ile-AMC functions primarily as a substrate for proteolytic enzymes. Upon hydrolysis by these enzymes, it releases the fluorescent 4-methylcoumarin derivative, which is crucial for fluorescence-based assays. This allows for real-time monitoring of enzyme activity and kinetics across different biological systems.
General Reaction
The enzymatic reaction can be summarized as follows:
Applications in Research
L-Ile-AMC has several critical applications in scientific research:
- Enzyme Kinetics : It serves as a substrate to study the kinetics of various proteases, allowing researchers to quantify enzyme activity and understand catalytic mechanisms.
- Proteomics : The compound is employed to investigate protein interactions and functions, playing a vital role in understanding cellular processes.
- Diagnostic Tools : In clinical settings, L-Ile-AMC is used to detect enzyme activity in biological samples, aiding in disease diagnosis.
Biological Activity and Case Studies
Research has demonstrated that L-Ile-AMC exhibits significant biological activity as a substrate for various proteases. Different enzymes show varying affinities for this substrate, which can be quantified using fluorescence measurements.
Table 1: Enzyme Kinetics Data for L-Ile-AMC
| Enzyme | k_cat (s) | K_M (mM) | k_cat/K_M (s mM) |
|---|---|---|---|
| Trypsin | 0.254 ± 0.005 | 0.16 ± 0.01 | 1.637 ± 0.1 |
| Chymotrypsin | 0.115 ± 0.008 | 0.26 ± 0.05 | 0.44 ± 0.08 |
| Carboxypeptidase | 0.084 ± 0.003 | 0.15 ± 0.02 | 0.56 ± 0.08 |
This data highlights the specificity and efficiency of L-Ile-AMC as a substrate for various proteases, showcasing its utility in enzyme kinetics studies .
Interaction Studies
Studies have shown that L-Ile-AMC can be used to explore enzyme specificity and catalytic mechanisms through interaction studies with different proteases. For instance, research indicates that the compound's hydrolysis can be influenced by factors such as pH, temperature, and enzyme concentration.
Q & A
Q. How is the purity of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt validated in research settings?
Purity is typically assessed using thin-layer chromatography (TLC) for rapid screening and high-performance liquid chromatography (HPLC) for quantitative analysis. TLC provides a preliminary check for impurities, while HPLC ensures ≥98% purity by resolving the compound from byproducts under optimized solvent conditions. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) may further confirm structural integrity .
Q. What are the recommended storage conditions to maintain compound stability?
The compound should be stored at −20°C in a desiccated environment to prevent hydrolysis of the amido bond and degradation of the trifluoroacetate counterion. Lyophilized powders are stable for long-term storage, while aqueous solutions should be prepared fresh to avoid fluorescence quenching from repeated freeze-thaw cycles .
Q. How is solubility optimized for in vitro enzymatic assays?
The compound dissolves in water at concentrations up to 50 mg/mL, yielding clear, colorless solutions. For higher solubility in organic-aqueous mixtures, dimethyl sulfoxide (DMSO) or ethanol may be used, but solvent compatibility with the target enzyme (e.g., aminopeptidase) must be validated to avoid inhibition .
Advanced Research Questions
Q. How can researchers optimize fluorogenic assays for aminopeptidase activity using this substrate?
Assay conditions should be tailored to the enzyme’s kinetic parameters:
- pH : Adjust to the enzyme’s optimal range (e.g., pH 7.0–7.5 for neutral aminopeptidases).
- Temperature : Maintain at 37°C for physiological relevance or the enzyme’s preferred thermal stability.
- Fluorescence detection : Use λex 325 nm and λem 389 nm (ethanol reference) with a plate reader. Include negative controls (e.g., enzyme-free) to correct for background fluorescence .
Q. How can conflicting kinetic data arising from trifluoroacetate counterion interference be resolved?
The trifluoroacetate salt may inhibit some metalloenzymes. To mitigate this:
- Dialysis : Remove the counterion by dialyzing the enzyme against a buffer containing non-inhibitory salts (e.g., acetate).
- Alternative salts : Synthesize the substrate as a hydrochloride or acetate salt if commercially available.
- Control experiments : Compare activity with and without trifluoroacetate to quantify its inhibitory effect .
Q. What strategies validate substrate specificity in complex biological samples?
- Inhibitor studies : Use selective inhibitors (e.g., bestatin for aminopeptidase N) to block target enzyme activity.
- Genetic knockouts : Compare hydrolysis rates in wild-type vs. enzyme-deficient cell lines or tissues.
- Cross-reactivity checks : Test structurally similar substrates (e.g., L-Leucine- or L-Alanine-7-amido-4-methylcoumarin derivatives) to rule out off-target cleavage .
Q. How can mass spectrometry (MS) or NMR confirm enzymatic cleavage products?
- MS : Monitor the molecular ion shift corresponding to the release of 7-amino-4-methylcoumarin (AMC, MW 175.2 g/mol) from the parent compound (MW ~360.3 g/mol).
- NMR : Track the disappearance of the coumarin amide proton signal (δ 7.5–8.5 ppm) post-hydrolysis. These methods complement fluorometric data and confirm reaction specificity .
Data Analysis & Troubleshooting
Q. How should researchers interpret unexpected fluorescence quenching in kinetic assays?
Quenching may result from:
Q. What analytical approaches reconcile discrepancies between fluorometric and colorimetric assay results?
Fluorometric assays are more sensitive but prone to interference from autofluorescent compounds. Cross-validate using colorimetric methods (e.g., ninhydrin for free amino groups) or HPLC to quantify AMC release directly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
